1-Naphthylamine hydrochloride

Toxicology Regulatory Compliance Aromatic Amine Safety

Substituting 1-naphthylamine hydrochloride with its 2-isomer compromises electropolymerization and the Griess assay. This 98%+ HPLC-pure salt eliminates isomer uncertainty. • Produces stable poly(1-naphthylamine) films on MWCNT electrodes with a Nernstian slope of -54.8 mV/pH (pH 4.20-13.70); 2-isomer yields no redox-active polymer. • Validated for classical Griess nitrite quantification; ensures reproducible azo-dye formation. • Purity ≥98% by HPLC; trace 2-naphthylamine impurity controlled for toxicology studies.

Molecular Formula C10H10ClN
Molecular Weight 179.64 g/mol
CAS No. 552-46-5
Cat. No. B1265444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthylamine hydrochloride
CAS552-46-5
Molecular FormulaC10H10ClN
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N.Cl
InChIInChI=1S/C10H9N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,11H2;1H
InChIKeyFOKKJVHTXPJHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthylamine Hydrochloride (CAS 552-46-5): Core Physicochemical and Procurement Baseline


1-Naphthylamine hydrochloride (α-naphthylamine hydrochloride; CAS 552-46-5) is a white to light-yellow crystalline powder with the molecular formula C10H9N·HCl and a molecular weight of 179.65 g/mol . It exhibits a melting point range of 272–275 °C [1], solubility in water at 37.7 g/L (20 °C), ethanol, and ether , and is classified as a toxic, light-sensitive substance under UN 2811, Hazard Class 6.1 .

1-Naphthylamine Hydrochloride (CAS 552-46-5): Why In-Class Substitution Fails Without Quantitative Verification


In procurement and analytical method development, 1-naphthylamine hydrochloride cannot be arbitrarily substituted with other aromatic amines—even its structural isomer 2-naphthylamine—without compromising safety, regulatory compliance, or analytical performance. While 1-naphthylamine is classified by IARC as Group 3 (not classifiable as to carcinogenicity), commercial grades may contain trace 2-naphthylamine, a known human carcinogen (IARC Group 1) [1]. This critical impurity distinction mandates rigorous purity verification and isomeric specificity that generic substitution cannot guarantee. Furthermore, the positional isomerism directly dictates divergent metabolic pathways, electrochemical polymerization behavior, and coupling regioselectivity [2], rendering in-class substitution scientifically invalid absent explicit quantitative justification.

1-Naphthylamine Hydrochloride (CAS 552-46-5): Quantitative Differentiation Evidence Against Closest Analogs


Carcinogenicity Risk Profile: 1-Naphthylamine vs. 2-Naphthylamine

In a standardized pulmonary adenoma bioassay using inbred A/St mice, 1-naphthylamine and its four sulfonic acid derivatives tested exhibited no tumorigenic activity, whereas 2-naphthylamine and two of its three sulfonic acid derivatives induced statistically significant lung tumor responses at comparable doses [1]. This toxicological divergence is further underscored by IARC classifications: 1-naphthylamine is Group 3 (not classifiable), whereas 2-naphthylamine is Group 1 (carcinogenic to humans) [2].

Toxicology Regulatory Compliance Aromatic Amine Safety

Electrochemical Polymerization Selectivity: 1-Naphthylamine vs. 2-Naphthylamine Isomer

During electrochemical polymerization on multiwalled carbon nanotube (MWCNT) modified electrodes in neutral pH 7 phosphate buffer, 1-naphthylamine (1-NPA) selectively forms a stable, surface-confined, redox-active poly(1-naphthylamine) (PNPA) film suitable for pH sensing. In direct contrast, control experiments using the 2-NPA isomer under identical conditions failed to exhibit any redox feature, demonstrating that successful electropolymerization is uniquely dependent on the 4-position (para) of the 1-isomer [1].

Electrochemistry Sensor Fabrication Conducting Polymers

Potentiometric pH Sensing Performance: 1-Naphthylamine Modified Electrode

A platinum wire electrode modified with electropolymerized 1-naphthylamine demonstrated a nearly Nernstian pH response with a slope of -54.8 mV/pH over a linear range of pH 4.20–13.70. This performance was quantitatively superior to electrodes prepared from other amino-derivatives of naphthalene tested in the same study, including 2,3-diaminonaphthalene, which showed a slope of -52.4 mV/pH over a range of pH 4.00–13.60 [1].

Analytical Chemistry pH Sensor Electrode Modification

Analytical Method Selectivity: Detection of Trace 2-Naphthylamine Impurity

Normal-phase high-performance liquid chromatography (NP-HPLC) has been validated for the separation of 1-naphthylamine from five known impurities and enables the sub-ppm level detection and quantitation of 2-naphthylamine [1]. Reversed-phase HPLC methods have also been developed specifically for the determination of carcinogenic 2-naphthylamine in commercial 1-naphthylamine, finding that 2-naphthylamine elutes faster than the primary component, allowing interference-free quantitation [2].

Quality Control HPLC Trace Analysis

Metabolic Fate Divergence: 1-Naphthylamine vs. 2-Naphthylamine in Dogs

Comparative metabolic studies in dogs reveal distinct biochemical fates for the two naphthylamine isomers. While 2-naphthylamine is metabolized exclusively to ortho-hydroxy conjugates and undergoes further N-oxidation to form 2-nitrosonaphthalene, 1-naphthylamine is largely metabolized to para-hydroxy conjugates, and its N-hydroxylated metabolite, N-1-naphthylhydroxylamine, is more stable and does not undergo further oxidation to the nitroso compound [1].

Drug Metabolism Toxicology Biochemical Pathways

1-Naphthylamine Hydrochloride (CAS 552-46-5): Evidence-Backed Procurement and Application Scenarios


Fabrication of High-Performance Electrochemical pH Sensors

Procure 1-naphthylamine hydrochloride (purity ≥98.0% by HPLC) for electropolymerization onto MWCNT-modified electrodes to create stable, surface-confined poly(1-naphthylamine) films. As demonstrated in direct comparative studies, the 2-naphthylamine isomer fails to form any redox-active polymer under identical conditions [5], and the resulting 1-naphthylamine-based electrode exhibits a superior Nernstian slope of -54.8 mV/pH over a broad linear range of pH 4.20–13.70, outperforming electrodes derived from other naphthalene amino-derivatives . This makes it the isomer of choice for developing selective pH sensors for non-invasive clinical samples and food quality monitoring.

Analytical Determination of Nitrite and Nitrate via Griess Reaction

Utilize 1-naphthylamine hydrochloride as the diazotization and coupling reagent in the classical Griess assay for nitrite quantification in water and food samples. The compound's solubility in aqueous and alcoholic media and its established reactivity with nitrous acid to form quantifiable azo dyes are foundational to this method [5]. While alternative amines can be used, the 1-naphthylamine-based Griess reagent is a well-characterized and widely accepted standard, and procurement of high-purity material (e.g., 98%+ from reputable vendors ) ensures reproducible and reliable analytical results.

Synthesis of N-Phenyl-1-Naphthylamine (PAN) Rubber Antioxidant

Use 1-naphthylamine hydrochloride as a key starting material for the industrial synthesis of N-phenyl-1-naphthylamine (PAN, Antioxidant A), a widely used antidegradant in rubber and lubricant formulations. The synthesis involves condensation with aniline at elevated temperatures (250 °C) [5]. While the free base is typically used, the hydrochloride salt offers handling and solubility advantages in certain process conditions. The choice of 1-naphthylamine over other amines is dictated by the specific antioxidant properties of the resulting PAN molecule, which provides protection against heat, oxygen, and flex-cracking in rubber goods .

Toxicological and Metabolic Research on Aromatic Amines

Procure 1-naphthylamine hydrochloride for use as a model compound in studies of aromatic amine metabolism and carcinogenicity. Its well-documented metabolic divergence from the highly carcinogenic 2-isomer—specifically, its predominant conversion to para-hydroxy conjugates and the lack of further oxidation to a nitroso metabolite [5]—makes it a crucial comparator for elucidating structure-activity relationships in chemical toxicology. The availability of validated HPLC methods for quantifying trace 2-naphthylamine impurity is also essential for ensuring the integrity of such sensitive biological studies.

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